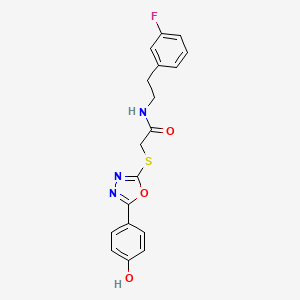
Tamuzimod
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tamuzimod is a potent immunomodulator that exhibits modulatory activity on sphingosine 1-phosphate receptors. It is primarily being developed for the treatment of ulcerative colitis and other inflammatory diseases. The compound has shown promising results in clinical trials, particularly in its ability to modulate immune responses effectively .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tamuzimod involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The process involves rigorous quality control measures to ensure consistency and compliance with regulatory standards. The use of automated systems and advanced analytical techniques helps in maintaining the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Tamuzimod undergoes several types of chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Applications De Recherche Scientifique
Tamuzimod has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying receptor modulation and synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways and immune responses.
Medicine: Under clinical development for the treatment of ulcerative colitis and other inflammatory diseases.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in quality control
Mécanisme D'action
Tamuzimod exerts its effects by targeting sphingosine 1-phosphate receptor 1. This receptor plays a crucial role in regulating immune cell trafficking and vascular integrity. By modulating this receptor, this compound can effectively alter immune responses and reduce inflammation. The molecular pathways involved include the inhibition of lymphocyte egress from lymphoid tissues and the reduction of pro-inflammatory cytokine production .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fingolimod: Another sphingosine 1-phosphate receptor modulator used for the treatment of multiple sclerosis.
Ozanimod: A selective sphingosine 1-phosphate receptor modulator used for the treatment of ulcerative colitis and multiple sclerosis
Uniqueness
Tamuzimod is unique in its high potency and selectivity for sphingosine 1-phosphate receptor 1. It has shown a favorable safety profile and efficacy in clinical trials, making it a promising candidate for the treatment of inflammatory diseases .
Propriétés
Numéro CAS |
2097854-81-2 |
|---|---|
Formule moléculaire |
C21H13Cl3F3N5O3 |
Poids moléculaire |
546.7 g/mol |
Nom IUPAC |
(5R)-5-[2,5-dichloro-4-[5-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]-1,2,4-oxadiazol-3-yl]phenoxy]piperidin-2-one |
InChI |
InChI=1S/C21H13Cl3F3N5O3/c22-12-5-16(34-10-1-2-17(33)28-6-10)13(23)4-11(12)18-30-20(35-31-18)15-8-32-7-9(21(25,26)27)3-14(24)19(32)29-15/h3-5,7-8,10H,1-2,6H2,(H,28,33)/t10-/m1/s1 |
Clé InChI |
HNRWGYDMTRPLCQ-SNVBAGLBSA-N |
SMILES isomérique |
C1CC(=O)NC[C@@H]1OC2=C(C=C(C(=C2)Cl)C3=NOC(=N3)C4=CN5C=C(C=C(C5=N4)Cl)C(F)(F)F)Cl |
SMILES canonique |
C1CC(=O)NCC1OC2=C(C=C(C(=C2)Cl)C3=NOC(=N3)C4=CN5C=C(C=C(C5=N4)Cl)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


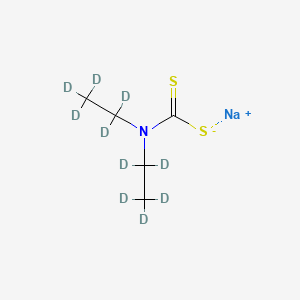
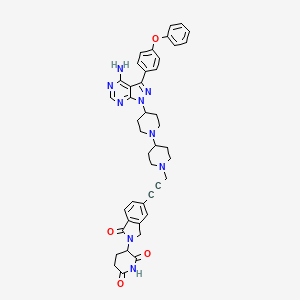


![4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12401292.png)
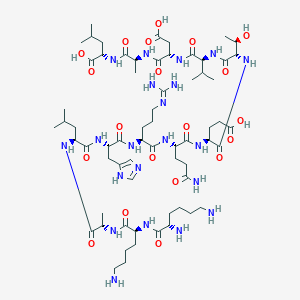
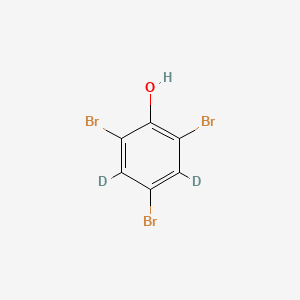
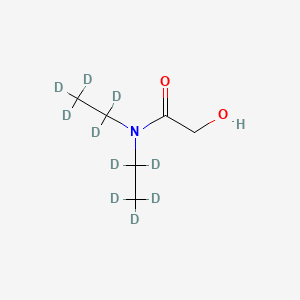
![5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide](/img/structure/B12401325.png)



